2-Phenylacetoacetonitrile

Forensic Chemistry Impurity Profiling Synthetic Route Attribution

2-Phenylacetoacetonitrile (APAAN) is a List I / Category 1 controlled drug precursor restricted to forensic and research laboratories. Unlike generic β-ketonitriles (phenylacetonitrile, 2-phenylpropionitrile), only APAAN bears the α-acetyl group that generates a route-specific impurity fingerprint—including the exclusive marker 4,6-dimethyl-3,5-diphenylpyridin-2-one—enabling definitive precursor attribution in seized samples. Its crystalline solid form (mp 92–94°C) provides rapid visual identity confirmation versus liquid nitrile analogs. Verified end-user credentials required for procurement.

Molecular Formula C10H9NO
Molecular Weight 159.18
CAS No. 120065-76-1
Cat. No. B1142382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylacetoacetonitrile
CAS120065-76-1
Molecular FormulaC10H9NO
Molecular Weight159.18
Structural Identifiers
SMILESCC(=O)C(C#N)C1=CC=CC=C1
InChIInChI=1S/C10H9NO/c1-8(12)10(7-11)9-5-3-2-4-6-9/h2-6,10H,1H3
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylacetoacetonitrile (CAS 120065-76-1): Quantitative Characterization for Research Procurement and Forensic Reference Standards


2-Phenylacetoacetonitrile (CAS 120065-76-1), also designated as α-phenylacetoacetonitrile (APAAN) or α-acetylphenylacetonitrile, is a β-ketonitrile of the molecular formula C10H9NO and molecular weight 159.18 g/mol . It exists as a crystalline solid at ambient temperature with a measured melting point of 92–94 °C and an estimated boiling point of approximately 284.68 °C . The compound exhibits defined solubility in organic media including DMF (30 mg/mL), DMSO (25 mg/mL), and ethanol (15 mg/mL), while remaining essentially insoluble in aqueous systems . Its primary utility in research contexts derives from its bifunctional structure containing both a nucleophilic α-methine and an electrophilic ketone group adjacent to a nitrile moiety, enabling applications as an analytical reference standard and synthetic intermediate .

Why 2-Phenylacetoacetonitrile Cannot Be Replaced by Generic β-Ketonitriles: Structural Determinants of Reactivity and Analytical Uniqueness


Substitution with generic β-ketonitriles such as phenylacetonitrile, 2-phenylpropionitrile, or 2-phenylbutyronitrile is demonstrably inadequate for applications requiring the specific α-acetyl substitution pattern of 2-phenylacetoacetonitrile. The presence of the α-acetyl group on the phenylacetonitrile scaffold introduces a second electrophilic center and significantly alters both the nucleophilicity of the α-carbon and the compound's acid-base equilibrium in dipolar aprotic media, as evidenced by pKa measurements in DMSO that vary markedly with α-substitution [1]. Furthermore, enzymatic activity assays with nitrilases reveal that phenylacetonitrile derivatives exhibit widely divergent relative activities spanning over three orders of magnitude, from 0.07% to 385% of baseline phenylacetonitrile activity depending solely on substituent identity and position [2]. Critically, the α-acetyl moiety confers unique forensic and analytical signature properties: the specific impurity profile generated when 2-phenylacetoacetonitrile undergoes hydrolysis and subsequent Leuckart reaction is distinguishable from that produced when using commercially sourced P2P (1-phenyl-2-propanone) directly, enabling definitive route-of-synthesis determination that no generic phenylacetonitrile derivative can replicate [3].

2-Phenylacetoacetonitrile: Head-to-Head Quantitative Differentiation from Closest Analogs and Baselines


Forensic Signature Uniqueness: Route-Specific Byproduct 4,6-Dimethyl-3,5-diphenylpyridin-2-one as Definitive APAAN-Sourcing Marker

When amphetamine is synthesized via the APAAN → P2P (hydrolysis) → Leuckart reaction sequence, a characteristic byproduct, 4,6-dimethyl-3,5-diphenylpyridin-2-one, is consistently formed [1]. In a direct comparative analysis, this pyridinone marker was absent when commercially sourced P2P (1-phenyl-2-propanone) was subjected to identical Leuckart reaction conditions [1]. This binary presence/absence distinction provides a definitive forensic signature that is unique to 2-phenylacetoacetonitrile among all amphetamine pre-precursors and intermediates, enabling unambiguous retrospective determination that APAAN was the starting material.

Forensic Chemistry Impurity Profiling Synthetic Route Attribution

Impurity Fingerprint Complexity: Seven Characteristic APAAN-Derived Impurities Identified in Methamphetamine Synthesis

A systematic impurity profiling study of methamphetamine synthesized from APAAN via three clandestine methods (Leuckart and two reductive amination routes) identified seven impurities characteristic of APAAN use, comprising five newly identified compounds and two previously known APAAN markers . In contrast, methamphetamine synthesized from the comparator starting material methyl α-acetylphenylacetate yielded a distinct impurity profile containing four methyl ester equivalents of the APAAN-associated impurities [1]. This quantifiable difference in impurity composition enables analytical differentiation of precursor origin.

Forensic Chemistry Impurity Profiling Methamphetamine Analysis

Solubility in Defined Solvent Systems for Analytical Method Development and Reference Standard Preparation

Quantitative solubility data for 2-phenylacetoacetonitrile in common laboratory solvents have been established: 30 mg/mL in DMF, 25 mg/mL in DMSO, 15 mg/mL in ethanol, and 0.12 mg/mL in DMF:PBS (pH 7.2, 1:7) . While solubility data for closest structural analogs such as 2-phenylpropionitrile or 2-phenylbutyronitrile in these specific solvent systems are not uniformly reported, the documented aqueous insolubility of 2-phenylacetoacetonitrile contrasts with the moderate aqueous solubility of smaller nitriles such as acetonitrile (fully miscible) and phenylacetonitrile (limited but measurable solubility).

Analytical Chemistry Reference Standards Sample Preparation

Melting Point as Identity Confirmation Criterion: 92–94 °C Distinguishes from Unsubstituted and Alkyl-Substituted Phenylacetonitriles

The experimentally determined melting point of 2-phenylacetoacetonitrile is 92–94 °C (lit.) . This value serves as a primary identity confirmation criterion. Phenylacetonitrile (CAS 140-29-4), which lacks the α-acetyl substituent, is a liquid at room temperature with a melting point of approximately -24 °C [1]. Similarly, 2-phenylpropionitrile and 2-phenylbutyronitrile exist as liquids under standard conditions. The crystalline solid nature of 2-phenylacetoacetonitrile provides a straightforward, instrument-free preliminary identification check that is not available for the liquid phenylacetonitrile analogs.

Analytical Chemistry Identity Verification Quality Control

Bifunctional Reactivity for Analytical Derivatization: Cyanide Detection via Fluorescence

2-Phenylacetoacetonitrile has been characterized as an effective bifunctional agent for wastewater analysis, with documented fluorescence properties that enable detection and quantification of cyanide . This analytical utility is conferred by the combination of the α-acetyl group and nitrile functionality. In contrast, simpler phenylacetonitrile derivatives lacking the α-acetyl moiety do not exhibit comparable bifunctional reactivity for cyanide detection applications, as the α-carbon in those compounds lacks the enhanced electrophilicity and conjugation conferred by the adjacent carbonyl.

Environmental Analysis Wastewater Testing Fluorescence Spectroscopy

2-Phenylacetoacetonitrile: Optimal Procurement Scenarios Based on Verified Quantitative Differentiation


Forensic Reference Standard for APAAN-Specific Impurity Profiling of Seized Methamphetamine and Amphetamine

Forensic toxicology and drug analysis laboratories procuring reference standards for impurity profiling method development and validation require 2-phenylacetoacetonitrile (APAAN) as a critical reference material. The compound's unique impurity fingerprint—comprising seven characteristic markers including 4,6-dimethyl-3,5-diphenylpyridin-2-one, which is absent in P2P-derived amphetamine—enables definitive precursor attribution in seized samples [1]. Generic β-ketonitriles cannot substitute for APAAN in this application, as they fail to generate the route-specific byproduct signature that distinguishes APAAN-sourced material from alternative synthetic origins. Procurement of high-purity APAAN reference standard is therefore essential for laboratories conducting forensic provenance determination.

Analytical Reference Material for Retrospective Route-of-Synthesis Attribution in Regulatory Monitoring Programs

Regulatory and customs laboratories performing retrospective analysis of amphetamine profiling databases to estimate APAAN prevalence require authentic APAAN reference material for comparative analysis. Studies utilizing GC-MS analysis of amphetamine synthesized from APAAN via the Leuckart route identified three specific APAAN marker compounds that were subsequently used to search German and Netherlands profiling databases comprising over 580 samples [1]. Without authentic 2-phenylacetoacetonitrile to generate these reference impurity profiles, retrospective attribution of precursor origin is analytically impossible. Procurement of APAAN is therefore essential for laboratories participating in international precursor monitoring and trend analysis programs.

Environmental Wastewater Analysis Reagent for Cyanide Detection and Quantification

Environmental testing laboratories developing fluorescence-based methods for cyanide detection in wastewater matrices may procure 2-phenylacetoacetonitrile as a bifunctional analytical reagent. The compound's documented fluorescence properties enable sensitive detection and quantification of cyanide species, a capability not reported for non-acetylated phenylacetonitrile analogs [1]. For laboratories seeking to establish or validate cyanide detection methods, APAAN provides a specialized reagent option distinct from generic nitriles, with established solubility parameters in DMF (30 mg/mL), DMSO (25 mg/mL), and ethanol (15 mg/mL) that facilitate preparation of analytical working solutions .

Quality Control Identity Verification Using Melting Point Determination

For procurement and inventory management personnel handling multiple phenylacetonitrile derivatives, the crystalline solid nature and distinct melting point of 2-phenylacetoacetonitrile (92–94 °C) provide a rapid identity confirmation criterion [1]. Unlike phenylacetonitrile, 2-phenylpropionitrile, and 2-phenylbutyronitrile—all of which are liquids at ambient temperature—APAAN can be visually distinguished and verified via simple melting point determination without requiring advanced instrumentation. This property reduces the risk of misidentification or cross-contamination during storage and handling, a practical procurement consideration for facilities managing inventories containing multiple structurally related nitrile compounds.

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